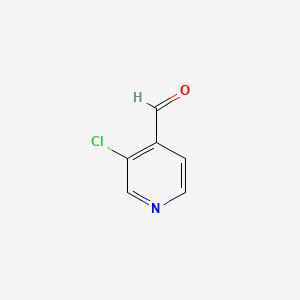

3-Chloroisonicotinaldehyde

説明

Contextual Significance of Pyridine (B92270) Aldehyde Compounds in Contemporary Organic Synthesis

Pyridine aldehydes, as a class of compounds, are fundamental reagents in modern organic synthesis. wikipedia.org The pyridine ring, a heterocyclic aromatic system, is a core structure in numerous natural products, pharmaceuticals, and agrochemicals. pharmaguideline.comnih.gov The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. wikipedia.org This reactivity allows for the construction of diverse molecular architectures.

Substituted pyridine compounds, particularly those halogenated, serve as crucial starting materials for nucleophilic substitution reactions and are considered unique scaffolds for building other heterocyclic and macrocyclic structures. eurekalert.org The electronegative nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene, influencing its reactivity towards both electrophilic and nucleophilic reagents. pharmaguideline.com Pyridine aldehydes are key intermediates in the synthesis of more complex pyridine derivatives, finding use in coordination chemistry where they can form robust bidentate ligands known as Schiff bases. wikipedia.org Their importance is underscored by their role as precursors to valuable compounds in the pharmaceutical and herbicide industries. google.com

Historical Trajectories and Milestones in the Research of Halogenated Isonicotinaldehydes

The study of isonicotinaldehyde derivatives is historically linked to significant breakthroughs in medicinal chemistry. A pivotal moment was the serendipitous discovery of the anti-tubercular drug isoniazid (B1672263) (INH). nih.govcore.ac.uk Researchers, while synthesizing isonicotinaldehyde thiosemicarbazone, identified INH as a bioactive intermediate, a discovery that revolutionized tuberculosis treatment. nih.govcore.ac.uk This event highlighted the pharmacological potential of molecules derived from the isonicotinaldehyde scaffold.

The halogenation of pyridines, a key feature of 3-chloroisonicotinaldehyde, has been a long-standing challenge in synthetic chemistry, with reports dating back to the late 19th century. chemrxiv.org Direct electrophilic halogenation of the pyridine ring is difficult due to its electron-deficient nature and often requires harsh conditions, leading to mixtures of products. nih.gov The development of regioselective methods to install a halogen atom, particularly at the 3-position, has been a significant area of research. nih.govchemrxiv.org These methods are vital as the carbon-halogen bond serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the diversification of pyridine-based molecules for structure-activity relationship (SAR) studies in drug discovery. nih.govchemrxiv.org The evolution of these synthetic strategies has been crucial for accessing specific halogenated isonicotinaldehydes like the 3-chloro derivative.

Current Research Trajectories and Emerging Paradigms for this compound

Current research on this compound is diverse, spanning medicinal chemistry, agrochemistry, and materials science. Its role as a versatile intermediate is a common thread across these fields. chemimpex.com

In medicinal chemistry , the compound is a key intermediate for synthesizing a range of pharmaceutical agents. chemimpex.com For instance, it has been utilized in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), where the 3-chloropyridine (B48278) moiety occupies a specific pocket in the enzyme's active site. acs.org It also serves as a building block for compounds targeting neurological disorders. chemimpex.com The aldehyde group is often used to form other functional groups or to link the pyridine core to other molecular fragments, as seen in its reaction with amines to create more complex structures. echemi.com

In the agrochemical sector, this compound is employed in the formulation of pesticides, herbicides, and fungicides. chemimpex.comguidechem.com The mechanism in pesticides often involves the disruption of the insect nervous system. guidechem.com Its structural features are leveraged to create active ingredients that protect crops and improve agricultural output. chemimpex.com

In materials science , this compound is used in developing advanced materials such as polymers and coatings. chemimpex.com A notable application is in the creation of metallodynamers, which are neutral, double-dynamic metallosupramolecular polymers. chemsrc.com The specific chemical properties imparted by the chlorinated pyridine aldehyde structure are crucial for designing materials with desired durability and environmental resistance. chemimpex.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72990-37-5 | chemicalbook.comsigmaaldrich.comlongkechem.com |

| Molecular Formula | C₆H₄ClNO | echemi.comsigmaaldrich.comlongkechem.com |

| Molecular Weight | 141.56 g/mol | sigmaaldrich.comlongkechem.com |

| Appearance | White to yellow crystalline powder | echemi.comsigmaaldrich.comlongkechem.com |

| Melting Point | 58-62 °C | echemi.comchemicalbook.comlongkechem.com |

| Boiling Point | 93 °C at 6 mmHg | chemicalbook.comlongkechem.com |

| Synonyms | 3-Chloropyridine-4-carboxaldehyde, 3-Chloro-4-formylpyridine | chemimpex.comlongkechem.com |

特性

IUPAC Name |

3-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGDKOQPJCOCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376646 | |

| Record name | 3-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72990-37-5 | |

| Record name | 3-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloroisonicotinaldehyde and Its Congeners

Established Synthetic Pathways to 3-Chloroisonicotinaldehyde

The synthesis of this compound, a valuable substituted pyridine (B92270) intermediate, is primarily achieved through strategic functional group manipulations on pre-existing pyridine rings. The established pathways focus on building the aldehyde functionality onto a scaffold that already contains the required chloro-substituent, rather than late-stage halogenation of isonicotinaldehyde itself.

Strategic Approaches from Pyridine Precursors

A predominant and well-established strategy for the synthesis of this compound involves the oxidation of 3-chloro-4-methylpyridine (B42638), also known as 3-chloro-4-picoline. This approach leverages the relative availability of substituted picolines and the reliability of oxidation reactions of the methyl group. The methyl group serves as a precursor to the aldehyde, which can be accessed through a one-step oxidation or via a two-step process involving an intermediate alcohol or carboxylic acid.

The direct oxidation of the methyl group to an aldehyde is a challenging transformation that requires carefully controlled conditions to prevent over-oxidation to the more thermodynamically stable carboxylic acid. Various oxidizing agents have been explored for this purpose. A common laboratory and industrial approach involves the vapor-phase oxidation over a metal oxide catalyst. For instance, processes for oxidizing related alkylpyridines often utilize catalysts like vanadium pentoxide (V₂O₅) with various promoters at elevated temperatures. Another route involves the use of stoichiometric oxidants like manganese dioxide (MnO₂) in the presence of sulfuric acid, a method historically used for converting picolines to their corresponding carboxylic acids, which can then be selectively reduced to the aldehyde.

A multi-step sequence offers an alternative with potentially higher yields and purity. This can involve:

Free-radical bromination of the methyl group of 3-chloro-4-methylpyridine to yield 3-chloro-4-(bromomethyl)pyridine.

Nucleophilic substitution of the bromide, for example, with sodium acetate (B1210297) to form the corresponding acetate ester, followed by hydrolysis to the alcohol, 3-chloro-4-(hydroxymethyl)pyridine.

Mild oxidation of the resulting alcohol to this compound using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which are known to halt the oxidation at the aldehyde stage.

Regioselective Halogenation Strategies for Isonicotinaldehyde Scaffolds

The direct regioselective chlorination of the isonicotinaldehyde scaffold at the C-3 position presents significant synthetic challenges. The pyridine ring is generally electron-deficient and thus less susceptible to electrophilic substitution than benzene. Furthermore, the existing aldehyde group at the C-4 position is an electron-withdrawing, meta-directing deactivator. This electronic property would direct incoming electrophiles (such as a chlorinating agent) to the C-3 and C-5 positions.

However, achieving mono-chlorination selectively at the C-3 position over the C-5 position is difficult to control and often results in a mixture of products with low yields. The strong reaction conditions typically required for electrophilic halogenation of deactivated pyridine rings can also lead to degradation of the sensitive aldehyde functionality. For these reasons, synthetic routes that rely on late-stage halogenation of isonicotinaldehyde are generally avoided in favor of building the molecule from an already chlorinated precursor. This underscores the importance of the pathways described in section 2.1.1, where the chlorine atom is incorporated into the pyridine ring at an earlier stage of the synthesis.

Innovative and Sustainable Synthesis Techniques for this compound

Catalytic Systems in this compound Synthesis

Catalysis is central to modernizing the synthesis of this compound, primarily by improving the efficiency of the oxidation of 3-chloro-4-methylpyridine. The use of catalytic amounts of reagents in place of stoichiometric oxidants reduces waste and often allows for milder reaction conditions.

One prominent area of research is the use of transition metal catalysts in combination with co-catalysts and terminal oxidants like molecular oxygen or air. For the oxidation of picoline derivatives, catalytic systems involving cobalt, manganese, and N-hydroxyphthalimide (NHPI) have proven effective. mdpi.com In such a system, a cobalt(II) salt can initiate a radical chain reaction where NHPI is converted to the phthalimide-N-oxyl (PINO) radical. This radical is the active species that abstracts a hydrogen atom from the methyl group of 3-chloro-4-methylpyridine, initiating the oxidation cascade. The use of air or O₂ as the terminal oxidant makes this process highly atom-economical. mdpi.com

Environmentally Benign and Green Chemistry Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves replacing hazardous reagents, minimizing solvent use, and improving energy efficiency.

Key areas for green improvements include:

Replacement of Hazardous Oxidants: Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants like chromium(VI) (e.g., PCC). Green alternatives focus on using catalytic systems with environmentally benign terminal oxidants such as molecular oxygen or hydrogen peroxide.

Solvent Selection: Many reactions are performed in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). Green chemistry encourages the use of safer solvents, such as 2-methyltetrahydrofuran, or exploring solvent-free reaction conditions.

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Catalytic air oxidation is a prime example of a highly atom-economical process.

Waste Reduction: The use of recyclable catalysts, such as solid-supported metal oxides, can simplify product purification and reduce the generation of chemical waste. For example, protocols using reagents like p-toluenesulfonyl chloride as a dehydrating agent in related syntheses are considered greener alternatives to phosphoryl trichloride (B1173362) (POCl₃) due to their lower toxicity and easier work-up, resulting in a significantly lower E-factor (environmental factor). rsc.org

Controlled Derivatization Strategies for this compound

This compound is a versatile building block in organic synthesis due to the reactivity of its aldehyde group and the potential for substitution on the pyridine ring. The aldehyde functionality is a primary site for a wide range of transformations, allowing for the construction of more complex molecular architectures.

The electron-deficient nature of the pyridine ring, further enhanced by the chloro and formyl substituents, makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Key derivatization strategies include:

Condensation Reactions: The aldehyde readily undergoes condensation with active methylene (B1212753) compounds in the Knoevenagel condensation . wikipedia.orgorganic-chemistry.orgsigmaaldrich.comjk-sci.comthermofisher.com Catalyzed by a weak base like piperidine (B6355638), this reaction yields α,β-unsaturated products, which are themselves useful synthetic intermediates.

Olefinations: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. masterorganicchemistry.comorganic-chemistry.orgcommonorganicchemistry.comudel.eduwikipedia.org Reaction with a phosphorus ylide (Wittig reagent) replaces the C=O double bond with a C=C double bond, allowing for the introduction of a wide variety of substituents. masterorganicchemistry.comorganic-chemistry.orgcommonorganicchemistry.comudel.eduwikipedia.org

Reductive Amination: this compound can be converted into substituted amines through reductive amination. This involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction with an agent like sodium borohydride (B1222165) or triethylsilane. echemi.com This is a fundamental C-N bond-forming reaction in medicinal chemistry.

Analytical Derivatization: For detection and quantification in complex matrices, the aldehyde can be derivatized to introduce a tag that enhances its response in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). For example, reaction with D-cysteine forms a thiazolidine-4-carboxylic acid derivative, which has improved ionization efficiency for MS analysis. researchgate.net

Selective Functional Group Interconversions of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups. These interconversions are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Key transformations include oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation.

Oxidation to Carboxylic Acid:

The aldehyde moiety can be readily oxidized to a carboxylic acid, yielding 3-chloroisonicotinic acid. This transformation is typically achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), and sodium hypochlorite (B82951) (NaOCl). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. For instance, the oxidation of related pyridine carbaldehydes has been shown to proceed efficiently under mild conditions. acs.org

Reduction to Alcohol:

The reduction of the aldehyde group affords 3-chloro-4-(hydroxymethyl)pyridine. This transformation can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.uk For less reactive substrates or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH₄) can be employed in an ethereal solvent such as tetrahydrofuran (B95107) (THF). chemguide.co.ukorganic-chemistry.org In general, the reduction of an aldehyde leads to a primary alcohol. chemguide.co.uk

Reductive Amination:

Reductive amination provides a direct route to synthesize amines from aldehydes. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting this compound with a primary or secondary amine, which is then reduced in situ to the corresponding amine. organicreactions.orgorganic-chemistry.orgmdpi.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the iminium ion over the aldehyde. organicreactions.org This method is highly valuable for creating a diverse library of substituted aminomethylpyridines.

Wittig Reaction:

The Wittig reaction is a powerful tool for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the treatment of this compound with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the ylide used. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This reaction allows for the introduction of a variety of substituted vinyl groups at the 4-position of the pyridine ring.

Knoevenagel Condensation:

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where this compound reacts with an active methylene compound in the presence of a basic catalyst. bas.bgwikipedia.orgnih.gov This reaction typically yields an α,β-unsaturated product after a dehydration step. wikipedia.org The choice of the active methylene compound allows for the introduction of a wide range of functional groups, leading to the synthesis of compounds with potential biological activities. bas.bgnih.gov

Table 1: Selective Functional Group Interconversions of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or NaOCl | 3-Chloroisonicotinic acid |

| Reduction | NaBH₄ or LiAlH₄ | (3-Chloropyridin-4-yl)methanol |

| Reductive Amination | R¹R²NH, NaBH₃CN or NaBH(OAc)₃ | 3-Chloro-4-((R¹R²N)methyl)pyridine |

| Wittig Reaction | Ph₃P=CHR | 3-Chloro-4-(alkenyl)pyridine |

| Knoevenagel Condensation | Z-CH₂-Z', Base | 3-Chloro-4-(substituted vinyl)pyridine |

Targeted Modifications of the Pyridine Ring System

The chlorine atom on the pyridine ring of this compound serves as a key site for modifications through various cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental in creating more complex molecular architectures and for structure-activity relationship studies.

Suzuki Coupling:

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between the chloropyridine and an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds and introducing aryl or vinyl substituents at the 3-position of the pyridine ring. The efficiency of the Suzuki coupling is highly dependent on the choice of palladium catalyst, ligand, and base.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgchem-station.comnih.gov This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for various heterocyclic compounds and conjugated materials. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. wikipedia.orgyoutube.comchemeurope.comlibretexts.orgjk-sci.com This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution, particularly due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group. The pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack. stackexchange.comyoutube.com Therefore, the chlorine at the 3-position can be displaced by various nucleophiles such as alkoxides, thiolates, and amines, often requiring elevated temperatures. youtube.com

Table 2: Targeted Modifications of the Pyridine Ring System

| Reaction | Coupling Partner | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Ligand, Base | 3-R-isonicotinaldehyde |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, Base | 3-(Alkynyl)isonicotinaldehyde |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Ligand, Base | 3-(R¹R²N)isonicotinaldehyde |

| Nucleophilic Aromatic Substitution | Nu-H | Base | 3-Nu-isonicotinaldehyde |

Elucidation of Reactivity Profiles and Mechanistic Pathways Involving 3 Chloroisonicotinaldehyde

Investigating the Electrophilic Reactivity of the Aldehyde Moiety in 3-Chloroisonicotinaldehyde

The aldehyde functional group in this compound is a key center for reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by various nucleophiles. This inherent electrophilicity is further influenced by the electronic properties of the chloro-substituted pyridine (B92270) ring.

Nucleophilic Addition Reactions with Diverse Nucleophiles

The aldehyde moiety of this compound readily undergoes nucleophilic addition, a characteristic reaction of aldehydes and ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. A wide array of nucleophiles can be employed, each leading to a distinct class of products.

Carbon-Based Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon nucleophiles that react with this compound to form new carbon-carbon bonds. The reaction with a Grignard or organolithium reagent, followed by an acidic workup, converts the aldehyde into a secondary alcohol. For instance, the reaction with methylmagnesium bromide would yield 1-(3-chloropyridin-4-yl)ethanol.

Another important carbon nucleophile is the cyanide ion (:CN⁻). The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, results in the formation of a cyanohydrin. This reaction is significant as the resulting cyanohydrin, 2-(3-chloropyridin-4-yl)-2-hydroxyacetonitrile, is a versatile intermediate that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

Nitrogen-Based Nucleophiles: Primary amines (R-NH₂) react with this compound in a nucleophilic addition-elimination reaction to form imines (Schiff bases), which contain a carbon-nitrogen double bond. This reaction is often catalyzed by a mild acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The reaction must be performed under careful pH control to ensure the amine is sufficiently nucleophilic while also allowing for the protonation of the hydroxyl group in the intermediate to facilitate its elimination as water.

The table below summarizes the outcomes of nucleophilic addition reactions with this compound.

| Nucleophile Type | Specific Reagent Example | Product Class | Specific Product Example |

| Organometallic (Carbon) | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol | 1-(3-chloropyridin-4-yl)ethanol |

| Organometallic (Carbon) | Phenyllithium (C₆H₅Li) | Secondary Alcohol | (3-chloropyridin-4-yl)(phenyl)methanol |

| Cyanide (Carbon) | Sodium Cyanide (NaCN) / HCl | Cyanohydrin | 2-(3-chloropyridin-4-yl)-2-hydroxyacetonitrile |

| Amine (Nitrogen) | Aniline (B41778) (C₆H₅NH₂) | Imine (Schiff Base) | N-((3-chloropyridin-4-yl)methylene)aniline |

| Hydride (Hydrogen) | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | (3-chloropyridin-4-yl)methanol |

Advanced Condensation Reaction Pathways

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. This compound serves as a versatile electrophilic partner in several named condensation reactions, leading to a variety of important structural motifs.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. This compound, having no α-hydrogens, reacts with ketones (e.g., acetophenone (B1666503) derivatives) in the presence of a base (like NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones, such as (E)-1-phenyl-3-(3-chloropyridin-4-yl)prop-2-en-1-one, are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to yield the conjugated chalcone (B49325).

Knoevenagel Condensation: In the Knoevenagel condensation, this compound reacts with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or ammonia. The base facilitates the deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then adds to the aldehyde, and a subsequent dehydration step yields a highly functionalized alkene. For example, the reaction with malononitrile produces 2-((3-chloropyridin-4-yl)methylene)malononitrile, a precursor for various heterocyclic systems.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions provide a powerful method for converting the aldehyde group into a carbon-carbon double bond with high stereocontrol.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane. This four-membered ring then fragments to give the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E or Z-alkene) depends on the nature of the ylide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. This reaction typically shows excellent selectivity for the formation of (E)-alkenes. The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying purification.

The following table presents a summary of these advanced condensation and olefination reactions.

| Reaction Name | Reactant Partner | Catalyst/Reagent | Product Type |

| Claisen-Schmidt | Acetophenone | NaOH (aq) | α,β-Unsaturated Ketone (Chalcone) |

| Knoevenagel | Malononitrile | Piperidine | Substituted Alkene |

| Wittig | Methyltriphenylphosphonium bromide / n-BuLi | Phosphorus Ylide | Alkene |

| Horner-Wadsworth-Emmons | Diethyl phosphonoacetate / NaH | Phosphonate Carbanion | α,β-Unsaturated Ester ((E)-isomer favored) |

Selective Oxidation and Reduction Methodologies

The aldehyde functional group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of pyridine derivatives. The choice of reagent is crucial for achieving high yields and avoiding unwanted side reactions involving the pyridine ring or the chloro substituent.

Selective Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, 3-chloroisonicotinic acid. This transformation can be achieved using a variety of oxidizing agents.

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) in a basic or neutral medium, or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent) are effective for this oxidation. However, these are harsh reagents and may not be suitable for substrates with sensitive functional groups.

Milder, Selective Oxidants: For more selective transformations that avoid potential side reactions, milder oxidants are preferred. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate and a chlorine scavenger like 2-methyl-2-butene, is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other oxidizable groups. Another approach involves using silver (I) oxide, as in the Tollens' reagent, which is a classic method for selective aldehyde oxidation.

Selective Reduction: The reduction of the aldehyde group to a primary alcohol, (3-chloropyridin-4-yl)methanol, requires reagents that can deliver a hydride ion (H⁻) to the carbonyl carbon.

Complex Metal Hydrides: Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent for aldehydes and ketones. It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) and effectively reduces the aldehyde group of this compound to the primary alcohol without affecting the pyridine ring or the C-Cl bond. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and would also accomplish this reduction, but its higher reactivity requires anhydrous conditions and careful handling. Given the presence of the halogen, the milder NaBH₄ is often the preferred reagent to ensure chemoselectivity.

The following table summarizes common methods for the selective oxidation and reduction of this compound.

| Transformation | Reagent | Product | Key Features |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Chloroisonicotinic acid | Strong, inexpensive oxidant. |

| Oxidation | Sodium Chlorite (NaClO₂) / NaH₂PO₄ | 3-Chloroisonicotinic acid | Mild and highly selective (Pinnick oxidation). |

| Reduction | Sodium Borohydride (NaBH₄) | (3-chloropyridin-4-yl)methanol | Mild, chemoselective, and easy to handle. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-chloropyridin-4-yl)methanol | Powerful, requires anhydrous conditions. |

Exploration of Pyridine Ring Reactivity and Transformations of this compound

The reactivity of the pyridine ring in this compound is profoundly influenced by the interplay of the ring nitrogen and the two substituents: the chloro group at the 3-position and the aldehyde group at the 4-position. These features render the ring electron-deficient and dictate its behavior in aromatic substitution reactions.

Electronic Effects on Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene. The ring nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the entire ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This places a positive charge on the nitrogen, drastically increasing its electron-withdrawing capacity and further deactivating the ring.

In this compound, this deactivation is amplified by the presence of two additional electron-withdrawing groups:

The Aldehyde Group (-CHO): This group is strongly deactivating through both an inductive effect (-I) and a resonance effect (-M), pulling electron density from the ring.

The Chloro Group (-Cl): This substituent is deactivating due to its strong inductive effect (-I), which outweighs its weak resonance-donating effect (+M).

Directing Effects: The combination of these deactivating groups makes EAS on this compound extremely challenging, requiring harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by the directing effects of the existing substituents.

The ring nitrogen and the 4-aldehyde group direct incoming electrophiles to the meta-positions relative to themselves, which are the C-3 and C-5 positions. Since C-3 is already substituted, this directs attack to C-5.

The 3-chloro group is an ortho, para-director. Its ortho positions are C-2 and C-4, and its para position is C-6.

Considering the powerful deactivating nature of the pyridinium nitrogen and the aldehyde, the dominant directing influence would favor substitution at the position least deactivated. Attack at C-2 and C-6 is highly disfavored as the positive charge in the sigma complex intermediate would be placed on the carbon adjacent to the positively charged nitrogen. Attack at C-5 avoids this unfavorable arrangement. Therefore, any potential EAS product would be expected to be the 5-substituted derivative.

Common EAS Reactions:

Nitration and Sulfonation: These reactions require severe conditions (e.g., fuming sulfuric acid/nitric acid at high temperatures) and typically give very low yields of the 3-substituted product on pyridine itself. For this compound, the reaction would be even more difficult.

Halogenation: Halogenation can sometimes be achieved under vigorous conditions, but selectivity can be an issue.

Friedel-Crafts Reactions: Pyridine does not undergo Friedel-Crafts alkylation or acylation. The Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the lone pair of electrons on the nitrogen atom, adding a formal positive charge to the ring and deactivating it to the point of unreactivity.

| EAS Reaction | Reagents | Expected Product Position | Reactivity |

| Nitration | HNO₃ / H₂SO₄ | C-5 | Extremely low |

| Sulfonation | Fuming H₂SO₄ | C-5 | Extremely low |

| Halogenation | Br₂ / FeBr₃ | C-5 | Very low |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N/A | No reaction |

Mechanistic Aspects of Nucleophilic Aromatic Substitution (SNAr) at the Halo-Pyridine Position

In stark contrast to its inertness toward electrophiles, the electron-deficient pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This reaction provides a powerful and versatile pathway for functionalizing the pyridine ring by displacing the chloro substituent with a wide range of nucleophiles.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom at C-3). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . In this intermediate, the aromaticity of the pyridine ring is temporarily broken, and the attacked carbon becomes sp³-hybridized.

Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product.

Activating Effects: The feasibility of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring. In this compound, both the ring nitrogen and the aldehyde group act as powerful activating groups.

Ring Nitrogen: The electronegative nitrogen atom inherently withdraws electron density from the ring carbons, particularly the ortho (C-2, C-6) and para (C-4) positions, making them more electrophilic.

Aldehyde Group (-CHO): Positioned para to the C-2 and C-6 positions and meta to the C-3 and C-5 positions, the aldehyde group strongly withdraws electron density through resonance (-M effect) and induction (-I effect).

Common nucleophiles used in SNAr reactions with this compound include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and substituted amines, respectively.

| Nucleophile | Product Type | Example Product |

| Methoxide (CH₃O⁻) | Aryl Ether | 3-Methoxyisonicotinaldehyde |

| Thiophenoxide (C₆H₅S⁻) | Aryl Thioether | 3-(Phenylthio)isonicotinaldehyde |

| Morpholine | Substituted Amine | 3-Morpholinoisonicotinaldehyde |

Directed Ortho-Metalation (DoM) and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) that chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org In the case of this compound, the pyridine nitrogen atom and the aldehyde group can both influence the regioselectivity of metalation.

The aldehyde group, while a potential DMG, is susceptible to nucleophilic attack by organolithium reagents. However, it can be transiently protected in situ by addition of an amine to form an aminoloxide, which then acts as a potent DMG. For pyridine derivatives, the nitrogen atom inherently directs metalation to the C-2 and C-6 positions due to the increased acidity of these protons. For 3-substituted pyridines, metalation typically occurs at the C-4 position. In this compound, the interplay between the directing effects of the nitrogen, the chlorine substituent, and the aldehyde (or its protected form) governs the final site of lithiation.

Studies on related chloropyridines have shown that the choice of base is critical. While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can achieve ortho-metalation, alkyllithiums like n-butyllithium can sometimes lead to nucleophilic addition or complex regiochemical outcomes. nih.govstorkapp.meresearchgate.net Once the aryllithium intermediate is formed by deprotonation at the desired position (typically C-4), it can be quenched with a variety of electrophiles to introduce new functional groups. This two-step sequence provides a versatile method for synthesizing polysubstituted pyridine derivatives.

Plausible DoM Functionalization of this compound:

| Step | Description | Reagents | Plausible Product |

|---|

| 1. Metalation | Deprotonation at the C-4 position directed by the pyridine nitrogen and/or a protected aldehyde group. | 1. LDA or t-BuLi 2. THF, -78 °C | 3-Chloro-4-lithoisonicotinaldehyde intermediate | | 2. Electrophilic Quench | Trapping the organolithium intermediate with an electrophile. | 1. Electrophile (e.g., CH₃I, TMSCl, I₂) | 3-Chloro-4-methylisonicotinaldehyde 3-Chloro-4-(trimethylsilyl)isonicotinaldehyde 3-Chloro-4-iodoisonicotinaldehyde |

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The chlorine atom on the pyridine ring of this compound serves as a handle for a variety of powerful metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. This compound, as an aryl chloride, can participate as the electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups. fishersci.co.uk this compound can be effectively coupled with various aryl- and heteroarylboronic acids to synthesize biaryl and heteroaryl pyridine derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with the less reactive aryl chlorides. wikipedia.orgharvard.edu

Sonogashira Coupling: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base. organic-chemistry.org This reaction allows for the introduction of an alkynyl moiety onto the pyridine ring of this compound, producing 3-alkynylisonicotinaldehydes. These products are valuable intermediates for the synthesis of more complex heterocyclic structures. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of this reaction is the high reactivity of organozinc compounds, which often allows for milder reaction conditions and demonstrates high functional group tolerance. chem-station.com The coupling of this compound with organozinc reagents provides a direct route to alkyl-, aryl-, or vinyl-substituted isonicotinaldehydes. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane) catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture and tolerate many functional groups, making the Stille coupling a robust and versatile method. nrochemistry.comorganic-chemistry.org However, the toxicity of tin compounds is a significant drawback. This compound can be coupled with various organostannanes to create new C-C bonds at the 3-position of the pyridine ring. libretexts.org

Representative Palladium-Catalyzed Coupling Reactions:

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-Arylisonicotinaldehyde |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 3-Alkynylisonicotinaldehyde |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ | - | THF | 3-Alkyl/Arylisonicotinaldehyde |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 3-Vinyl/Arylisonicotinaldehyde |

The aldehyde functionality of this compound is the reactive center in the copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling reaction. This powerful, one-pot, three-component reaction efficiently synthesizes propargylamines. wikipedia.orglibretexts.org The mechanism involves the in-situ formation of an iminium ion from the condensation of this compound and an amine, which is then attacked by a copper acetylide generated from the terminal alkyne and the copper catalyst. nih.govmdpi.com The reaction is highly atom-economical and can often be performed under mild conditions, sometimes even in water. libretexts.org

A wide variety of amines (primary or secondary, aliphatic or aromatic) and terminal alkynes can be employed, making this a versatile method for generating a library of substituted propargylamines based on the this compound scaffold.

A³ Coupling Reaction Scheme:

Aldehyde: this compound

Amine: e.g., Piperidine, Morpholine, Aniline

Alkyne: e.g., Phenylacetylene, Propyne

Catalyst: CuI, CuBr, or Cu(OTf)₂

Product: 1-(3-Chloropyridin-4-yl)-3-phenyl-1-(piperidin-1-yl)prop-2-yn-1-ol (example with piperidine and phenylacetylene)

Beyond palladium and copper, other transition metals can catalyze unique transformations of this compound. Iridium(III)-catalyzed C–H activation and functionalization represent a modern approach to molecular synthesis, allowing for the direct conversion of C–H bonds into C–C or C-heteroatom bonds.

In the context of this compound, the pyridine nitrogen can act as a directing group to facilitate Ir(III)-catalyzed C–H activation at the C-2 position. This allows for the introduction of functional groups, such as alkyl groups from diazo compounds or olefins, directly onto the pyridine ring without pre-functionalization. nih.gov While catalyst inhibition by pyridine nitrogen coordination can be a challenge in some C-H activation reactions like borylation, specific ligand and catalyst design can overcome this issue. rsc.org These methods provide an atom-economical alternative to traditional cross-coupling reactions for functionalizing the pyridine core.

Radical Reaction Pathways Involving this compound

This compound can also participate in reactions proceeding through radical intermediates. Radical reactions typically involve three phases: initiation, propagation, and termination. Initiation can be achieved using radical initiators (e.g., AIBN) or through photolysis (UV light).

For this compound, several radical pathways are plausible. One pathway involves the reaction of a chlorine radical, which can add to the pyridine ring. Studies on pyridine itself have shown that chlorine atoms preferentially add to the nitrogen atom, forming a 1-chloropyridinyl radical, as this is a barrierless process. nih.gov Another possibility is hydrogen abstraction from the aldehyde group by a radical species, forming an acyl radical. This acyl radical could then participate in subsequent reactions, such as addition to an alkene (Giese addition). Recent developments have shown that aldehydes can be converted in situ into redox-active intermediates that serve as precursors for C-centered radicals under photoredox conditions, enabling their addition to olefins. chemrxiv.org Such a pathway could formally achieve a decarbonylative alkylation of an appropriate radical acceptor.

Furthermore, under certain conditions, radical reactions can be used to functionalize electron-deficient heterocycles in reactions like the Minisci reaction, although this typically involves protonated heteroaromatics. The diverse reactivity of radical species allows for unique bond formations that are often complementary to traditional polar or organometallic reactions. nih.gov

Strategic Applications of 3 Chloroisonicotinaldehyde in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Systems

The pyridine (B92270) moiety is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. 3-Chloroisonicotinaldehyde serves as a key starting material for the elaboration of this core into more complex, fused heterocyclic systems.

Synthesis of Pyridine-Fused and Polycyclic Scaffolds

The development of efficient methods for the synthesis of pyridine-fused and polycyclic scaffolds is a significant focus in medicinal chemistry and materials science. While direct examples detailing the use of this compound in the construction of such systems are not extensively documented in readily available literature, its structural features suggest its potential in various synthetic strategies. For instance, the aldehyde functionality can participate in condensation reactions, while the chloro substituent can be a site for cross-coupling reactions or nucleophilic aromatic substitution, paving the way for the annulation of additional rings onto the pyridine core.

General strategies for the synthesis of fused pyridines often involve the construction of the pyridine ring onto a pre-existing ring system or the formation of a new ring fused to a pyridine core. ias.ac.in In this context, this compound could theoretically be employed in multi-step sequences. For example, the aldehyde could be converted to a more complex side chain that could then undergo intramolecular cyclization to form a fused ring.

Assembly of Diverse Novel Heterocyclic Architectures

The reactivity of this compound allows for its incorporation into a variety of novel heterocyclic architectures beyond simple fused systems. The aldehyde group is a versatile handle for a multitude of transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and the formation of imines, which can subsequently undergo cycloaddition reactions.

For instance, a one-pot synthesis of novel isothiazole-3-thiones and isoselenazole-3-selenones has been established via the annulation of β-chloro acrylaldehydes with amines and elemental sulfur or selenium. rsc.org Although this example does not use this compound directly, it highlights a pathway where a similar chloro-substituted aldehyde could potentially be utilized to construct novel five-membered heterocycles. The synthesis of diverse heterocyclic compounds is a cornerstone of drug discovery, and building blocks like this compound are crucial in this endeavor. uobaghdad.edu.iqlongdom.org

Precursor for Sophisticated Organic Scaffolds

Beyond the construction of heterocyclic systems, this compound is a valuable precursor for the synthesis of sophisticated organic scaffolds, including those with defined stereochemistry and high molecular complexity.

Stereoselective and Asymmetric Synthesis Leveraging this compound

Stereoselective and asymmetric synthesis are critical for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. ethz.chstudy.com In principle, the aldehyde functionality of this compound can be a focal point for asymmetric transformations. Chiral catalysts or auxiliaries can be employed to achieve stereoselective additions to the carbonyl group, leading to the formation of chiral secondary alcohols. nih.govyoutube.com These chiral alcohols can then be elaborated into more complex chiral molecules.

While specific examples of asymmetric synthesis starting directly from this compound are not prevalent in the surveyed literature, the general principles of asymmetric synthesis are well-established and could be applied. du.ac.inyork.ac.ukkhanacademy.org For example, chiral organocatalysts or metal complexes could be used to catalyze the enantioselective addition of nucleophiles to the aldehyde, setting a key stereocenter for subsequent transformations.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. tcichemicals.comorganic-chemistry.org These reactions are highly atom-economical and efficient. The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs.

Several named MCRs, such as the Ugi, Passerini, and Hantzsch reactions, utilize aldehydes as key components. tcichemicals.comnih.gov By incorporating this compound into these reactions, it is possible to generate highly functionalized and structurally diverse molecules containing the 3-chloropyridinyl moiety. For example, in a hypothetical Ugi reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to produce a complex α-acetamido carboxamide derivative. The products of such MCRs can serve as scaffolds for the development of libraries of compounds for biological screening. beilstein-journals.orgnih.gov

Strategic Contributions to Natural Product Synthesis and Analogs

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. oapen.orgpurdue.educri.or.th While there are no prominent examples in the accessible literature of the direct use of this compound in the total synthesis of a natural product, its potential as a building block for the synthesis of natural product analogs is significant.

Natural product analogs are often synthesized to improve the biological activity, selectivity, or pharmacokinetic properties of the parent natural product. researchgate.netunina.it The 3-chloropyridine (B48278) motif is present in some biologically active compounds, and this compound could serve as a readily available starting material for the synthesis of analogs containing this feature. For example, if a natural product contains a pyridine ring, analogs could be prepared where other substitution patterns are replaced with the 3-chloro substitution by incorporating this compound into the synthetic route. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Role in the Synthesis of Functional Materials and Advanced Chemical Structures

This compound serves as a versatile precursor in the fabrication of a variety of functional materials and advanced chemical structures. Its utility stems from the reactivity of the aldehyde group, which readily participates in condensation reactions, and the electronic properties conferred by the chloro-substituted pyridine ring. This combination allows for the construction of complex molecular architectures with tailored electronic, optical, and coordination properties.

One significant application of this compound is in the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation of an aldehyde with a primary amine. The resulting ligands are capable of coordinating with a wide range of metal ions to form stable metal complexes. These complexes have diverse applications, including in catalysis, materials science, and as antimicrobial agents. The synthesis typically involves a straightforward reaction between this compound and a suitable primary amine, often under mild conditions with acid or base catalysis.

While direct synthesis of porphyrins using this compound is not extensively documented in readily available literature, the fundamental chemistry of porphyrin synthesis suggests its potential as a building block. Porphyrins are typically synthesized through the condensation of pyrroles with aldehydes. The electronic nature of the substituent on the aldehyde can influence the properties of the resulting porphyrin ring. The chloro- and pyridine functionalities of this compound could impart unique electronic and coordinating properties to the final macrocycle, potentially leading to applications as photosensitizers or in functional dyes.

The aldehyde functional group is a key component in the Claisen-Schmidt condensation reaction to form chalcones, which are α,β-unsaturated ketones. These compounds are known for their biological activities and as precursors to flavonoids. Chalcones with specific electron-donating and electron-withdrawing groups can exhibit interesting photophysical properties, making them suitable for use as fluorescent dyes. The reaction involves the base-catalyzed condensation of an aldehyde with an acetophenone (B1666503).

Furthermore, the pyridine nitrogen in this compound provides a coordination site, which, in conjunction with other ligating groups, can be exploited in the design of supramolecular assemblies and metal-organic frameworks (MOFs). While specific examples detailing the use of this compound in MOF synthesis are not prevalent, its structural similarity to other pyridine-based ligands used in MOF construction suggests its potential in creating novel porous materials with applications in gas storage and catalysis.

Below are tables summarizing the general synthetic routes and potential applications based on the functional groups of this compound.

Table 1: Synthesis of Schiff Base Ligands

| Reactant 1 | Reactant 2 | Product Type | Potential Applications |

| This compound | Primary Amine | Schiff Base Ligand | Metal Complexation, Catalysis, Antimicrobial Agents |

Table 2: Potential Synthesis of Porphyrin Analogs

| Reactant 1 | Reactant 2 | Product Type | Potential Applications |

| This compound | Pyrrole | Porphyrin Analog | Photosensitizers, Functional Dyes |

Table 3: Synthesis of Chalcone (B49325) Derivatives

| Reactant 1 | Reactant 2 | Product Type | Potential Applications |

| This compound | Substituted Acetophenone | Chalcone | Fluorescent Dyes, Biologically Active Molecules |

Intersections of 3 Chloroisonicotinaldehyde in Medicinal Chemistry and Drug Discovery

Intermediate in the Synthesis of Pharmacologically Active Agents

The utility of 3-chloroisonicotinaldehyde as a synthetic intermediate is well-documented in the pursuit of new therapeutic molecules. Its pyridine (B92270) ring and chloro- and aldehyde- functional groups provide multiple reaction sites for constructing more complex molecular architectures targeting a range of biological pathways.

This compound serves as a key precursor in the synthesis of various enzyme inhibitors, demonstrating its broad applicability in drug design.

Acetylcholinesterase (AChE) Inhibitors: AChE inhibitors are a primary therapeutic strategy for managing Alzheimer's disease. nih.gov The development of novel chalcone (B49325) derivatives has been explored for their AChE inhibitory activity. mdpi.com These compounds are synthesized through condensation reactions where a substituted aldehyde, such as this compound, is a potential starting material for creating diverse libraries of inhibitors aimed at binding to the catalytic or peripheral sites of the enzyme. mdpi.comresearchgate.net

SARS-CoV-2 Mpro Inhibitors: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Structure-based design has led to the development of potent α-ketoamide and other covalent inhibitors of this protease. dovepress.combohrium.com The synthesis of these complex inhibitors often involves multi-step processes where functionalized aldehydes like this compound can be used to construct the specific pharmacophores required for binding to the enzyme's active site. dovepress.comchemrxiv.org

TAK1 Inhibitors: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory signaling pathways and is a target for cancer and immune diseases. nih.gov Researchers have developed both irreversible and reversible covalent inhibitors of TAK1. nih.govresearchgate.net The synthesis of 2,4-disubstituted pyrimidine (B1678525) inhibitors, for example, involves coupling reactions where a chloro-substituted aldehyde could be a critical component for building the final molecule that targets a specific cysteine residue in the ATP-binding pocket of TAK1. nih.govsigmaaldrich.com

| Target Enzyme | Inhibitor Class | Role of this compound |

| Acetylcholinesterase (AChE) | Chalcone Derivatives | Precursor in Claisen-Schmidt condensation to form the chalcone backbone. |

| SARS-CoV-2 Mpro (3CLpro) | α-Ketoamides, Covalent Inhibitors | Building block for constructing peptidomimetic structures targeting the active site. |

| TAK1 | Substituted Pyrimidines | Intermediate in the synthesis of the core structure targeting Cys174. nih.gov |

Sterile Alpha and Toll Interleukin Receptor Motif-containing protein 1 (SARM1) is a central player in programmed axon degeneration, a hallmark of many neurodegenerative diseases like peripheral neuropathy and traumatic brain injury. nih.govnih.gov The NAD+ hydrolase activity of SARM1 leads to a metabolic crisis in axons, making it a significant therapeutic target. nih.govmdpi.com The development of small-molecule SARM1 inhibitors is an active area of research. nih.govpatsnap.com The synthesis of these inhibitors involves creating complex heterocyclic structures where this compound can serve as a versatile starting material for building the required molecular scaffold designed to block the enzyme's activity. biorxiv.org This research is pivotal for developing treatments for a range of devastating neurological conditions. neuroscirn.orgmdpi.comnih.gov

The development of novel anticancer agents often relies on the synthesis of molecules that can inhibit specific pathways involved in cancer cell proliferation and survival. This compound is utilized in creating such compounds. For instance, it can be a precursor in the synthesis of niclosamide (B1684120) derivatives, which have been investigated for their cytotoxicity against various human cancer cell lines, including breast, prostate, and leukemia cells. nih.gov Furthermore, its use in synthesizing kinase inhibitors, such as those targeting TAK1, also contributes to anticancer research, as these kinases are often dysregulated in cancer. mdpi.com

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.govwright.edu this compound can be incorporated into various molecular scaffolds to create compounds with antibacterial and antifungal properties. It is used in the synthesis of Schiff bases and their metal complexes, which have been evaluated for biological activity. derpharmachemica.com Additionally, the fight against bacterial biofilms, which are notoriously resistant to conventional antibiotics, has led to the search for biofilm disruptors. mdpi.comnih.gov The synthesis of biomimetic compounds designed to prevent biofilm formation or break down existing ones can utilize aldehydes like this compound to construct molecules that interfere with bacterial adhesion and community development. nih.govharvard.edumdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies involve systematically modifying the molecule and assessing how these changes affect biological activity.

For example, in the development of TAK1 inhibitors, derivatives were synthesized where different moieties of the parent compound were sequentially varied. nih.gov The core scaffold, derived in part from precursors like this compound, was modified by changing substituents on the aniline (B41778) tail or altering the covalent linker. The resulting inhibitory activity (e.g., IC50 values) for each new analog was then measured. These studies revealed that specific substitutions led to significant increases in potency, providing a clear roadmap for designing more effective inhibitors. nih.govresearchgate.net Such analyses are fundamental to medicinal chemistry, allowing for the refinement of lead compounds into viable drug candidates. nih.govresearchgate.netmdpi.com

Table: Example SAR Data for TAK1 Inhibitors (Hypothetical data based on typical SAR studies for kinase inhibitors)

| Compound | R1 Group (Aniline Tail) | R2 Group (Linker) | IC50 (nM) |

| Lead Compound | -OCH3 | Acrylamide | 150 |

| Analog 1a | -H | Acrylamide | 350 |

| Analog 1b | -Cl | Acrylamide | 95 |

| Analog 1c | -OH | Acrylamide | 27 nih.gov |

| Analog 2a | -OCH3 | Cyanoacrylamide | 120 |

Rational Design and Synthesis of Bioactive Compounds Utilizing this compound Scaffolds

Rational drug design involves creating new molecules with a specific biological purpose based on the knowledge of a biological target. rsc.orgnih.gov The this compound scaffold is an attractive starting point for such endeavors due to its synthetic tractability and the ability to introduce diverse functional groups. unimi.it

In the design of novel kinase inhibitors, for instance, the pyridine core of this compound can be used as a central scaffold to which other chemical moieties are attached. chem-iso.com Computational methods like molecular docking can predict how derivatives will bind to the target enzyme's active site. researchgate.net Chemists can then synthesize the most promising candidates. This approach was used to develop covalent inhibitors for SARS-CoV-2 3CLpro, where the design process started from known non-covalent inhibitors and rationally modified them to achieve covalent bonding and higher potency. nih.govbohrium.com This strategy accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success. nih.govnih.gov

Applications in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. While a vast array of chemical fragments have been successfully employed in FBDD campaigns, a thorough review of scientific literature and chemical databases reveals a notable absence of publicly available research detailing the specific application of this compound as a fragment in this methodology.

The core principle of FBDD lies in the screening of a library of diverse fragments to identify those that exhibit binding to a protein of interest. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are commonly used to detect these low-affinity interactions. Once a fragment hit is identified and its binding mode is characterized, medicinal chemists employ strategies such as fragment growing, linking, or merging to elaborate the initial fragment into a more potent and selective lead compound.

Despite its potential as a heterocyclic building block, searches of prominent scientific databases and chemical supplier catalogs that specialize in fragment libraries have not yielded specific instances of this compound being included or screened as part of an FBDD campaign. While the aldehyde functional group and the chlorinated pyridine ring are functionalities present in various known fragments, the specific combination in this compound has not been documented in the context of FBDD research.

It is important to note that the absence of published data does not definitively preclude its use in proprietary, unpublished FBDD programs within pharmaceutical or biotechnology companies. However, based on the available scientific literature, the role and potential of this compound in the realm of fragment-based drug discovery remain an unexplored area of research.

Computational and Theoretical Investigations of 3 Chloroisonicotinaldehyde and Its Derivatives

Molecular Docking and Dynamics Simulations of 3-Chloroisonicotinaldehyde Derivatives

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a molecule to a specific target protein. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Molecular docking studies on derivatives of this compound, such as pyridine (B92270) carbothioamide and other chloro-substituted pyridine compounds, have been instrumental in elucidating their interactions with various protein targets. tandfonline.comnih.gov These studies reveal that the binding of these ligands within the active site of a protein is governed by a combination of non-covalent interactions.

Key interactions frequently observed include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors, while derivatives can be designed to have hydrogen bond donor groups. These interactions are critical for anchoring the ligand in the correct orientation within the protein's active site. tandfonline.com

Hydrophobic Interactions: The aromatic pyridine ring and the chlorine substituent contribute to hydrophobic interactions, such as van der Waals forces and π-alkyl interactions, with nonpolar amino acid residues of the target protein. tandfonline.com

π-Interactions: The electron-rich pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or π-sulfur interactions. tandfonline.com

The strength of these interactions is quantified by a docking score or binding energy, typically expressed in kcal/mol, which estimates the binding affinity. A lower, more negative binding energy suggests a more stable and favorable interaction. For instance, studies on chloro-substituted pyridine derivatives targeting enzymes like cyclooxygenases (COX) or urease have shown that specific substitution patterns can significantly enhance binding affinity. tandfonline.comnih.gov A 5-chloro-substituted pyridine derivative, for example, exhibited a docking score of -6.4 kcal/mol with the COX-2 enzyme, engaging in hydrogen bonding and π-alkyl interactions. tandfonline.com Similarly, a 5-chloropyridine-2-yl methylene (B1212753) hydrazinecarbothioamide derivative was identified as a potent urease inhibitor with an IC50 value of 1.07 ± 0.043 µM, its efficacy attributed to its specific binding mode within the enzyme's active site. nih.gov

Table 1: Examples of Ligand-Protein Interactions and Binding Affinities for Chloro-Pyridine Derivatives

| Derivative Class | Target Protein | Key Interacting Residues (Example) | Binding Affinity / Activity | Primary Interaction Types |

|---|---|---|---|---|

| 5-Chloro-substituted Pyridine Carbothioamide | COX-2 | ASN368 | -6.4 kcal/mol (Docking Score) | Hydrogen Bonding, π-Alkyl, van der Waals |

| 5-Chloropyridine Methylene Hydrazinecarbothioamide | Urease | Not Specified | IC50 = 1.07 µM | Not Specified |

| 2-Chloro-pyridine containing Flavone Moiety | Telomerase (3DU6) | Not Specified | IC50 = 0.8 µM | Not Specified |

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Docking-based virtual screening uses the principles of ligand-protein interaction to score and rank thousands to millions of molecules, prioritizing a smaller, more manageable number for experimental testing. researchgate.net

This approach is highly valuable in the context of this compound research. By using the this compound scaffold as a starting point, virtual screening can be employed to:

Identify Novel Hits: Screen vast compound databases (like ZINC15) to find new molecules with diverse structures that are predicted to bind to a specific target of interest. researchgate.net

Expand Structure-Activity Relationships (SAR): Identify derivatives of this compound with modifications that are predicted to improve binding affinity and selectivity.

Repurpose Existing Drugs: Screen libraries of approved drugs or known bioactive compounds to see if any might be effective against a new target.

The process typically begins with a validated protein structure and a defined binding site. The virtual library of compounds is then docked into this site, and each compound is scored based on its predicted binding affinity and fit. figshare.comnovartis.com The top-scoring compounds are then selected as "hits" for synthesis and biological evaluation, significantly streamlining the early stages of drug discovery and reducing the associated time and cost. mdpi.com

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and geometric structure of molecules. dergipark.org.tr These methods are used to calculate a wide range of molecular properties that govern the reactivity and stability of this compound and its derivatives.

DFT calculations are employed to determine the electronic structure of a molecule, offering insights into its stability and chemical reactivity. epstem.net Key parameters derived from these calculations include:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness; a larger gap implies higher stability and lower reactivity. dergipark.org.trepstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from HOMO and LUMO energies. dergipark.org.trepstem.net These descriptors provide a quantitative measure of a molecule's reactivity and are used to compare the stability of different derivatives. For example, analysis of nicotinic acid benzylidenehydrazide derivatives showed that the most stable isomers were the hardest and had the largest HOMO-LUMO gaps. dergipark.org.trepstem.net

Table 2: Example of Calculated Electronic Properties for a Representative Isonicotinohydrazide Derivative (Conceptual)

| Parameter | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| E_HOMO | -6.5 eV | Electron-donating ability |

| E_LUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.12 | Propensity to accept electrons |

| Dipole Moment | 3.8 Debye | Molecular polarity |

Note: The values in this table are conceptual and based on typical ranges found in DFT studies of similar molecules for illustrative purposes. dergipark.org.trepstem.net

Quantum chemical calculations are a powerful tool for investigating the pathways of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely mechanism through which reactants are converted into products. lsu.edu

This involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates along the reaction coordinate.

Finding Transition States (TS): A transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Quantum calculations can precisely determine the geometry and energy of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a faster reaction rate.